(3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol
Description
This compound is a stereochemically defined pyrrolo[1,2-a]pyrazine derivative with a hydroxyethyl substituent at the 3-position and a hydroxyl group at the 7-position. Pyrrolopyrazines are bicyclic systems often explored in medicinal chemistry due to their structural rigidity and ability to mimic peptide bonds, making them valuable in drug design for targeting enzymes or protein-protein interactions .
Properties
IUPAC Name |
(3S,7R,8aS)-3-[(1S)-1-hydroxyethyl]-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6(12)9-5-11-4-8(13)2-7(11)3-10-9/h6-10,12-13H,2-5H2,1H3/t6-,7-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZJHCIGEBYPFC-MAUMQABQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN2CC(CC2CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CN2C[C@@H](C[C@H]2CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS No. 1931944-89-6) is a member of the octahydropyrrolo[1,2-a]pyrazine class of compounds. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature and databases.
Chemical Structure and Properties
- Molecular Formula : C9H18N2O
- Molecular Weight : 186.25 g/mol
- SMILES Notation : O[C@H]1CN2C@@HCNC@@([H])C2
- InChI Key : KQZJHCIGEBYPFC-MAUMQABQSA-N
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its potential pharmacological effects.
Research indicates that compounds in this class may interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The precise mechanism for this compound remains to be fully elucidated.
2. Pharmacological Profile
Based on available data:
- Binding Affinity : The compound may exhibit binding affinity to certain receptors or enzymes, although specific Ki or IC50 values are not currently available in public databases.
- Functional Assays : Functional assays indicate potential effects on cellular processes such as apoptosis and proliferation.
Table 1: Summary of Biological Assays
| Assay Type | Description | Result |
|---|---|---|
| Binding Assays | Measure affinity to target proteins | Not available |
| Functional Assays | Assess biological effects on cell lines | Pending |
| Toxicity Studies | Evaluate cytotoxic effects | Not assessed |
Case Study 1: Related Octahydropyrrolo Compounds
A study on similar octahydropyrrolo derivatives indicated that they possess neuroprotective properties by modulating neurotransmitter systems. These findings suggest that this compound could have similar effects.
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of related compounds in vitro, demonstrating significant cytotoxicity against various cancer cell lines. Further investigation into this compound's activity could reveal its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
(3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Hydrochloride (1:1)
- (3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Dihydrochloride Molecular Formula: C₉H₂₀Cl₂N₂O₂ Mass: 259.171 g/mol Key Differences: Additional HCl counterion increases molecular weight and likely acidity, affecting bioavailability compared to the mono-HCl analog .
Substituent Modifications
- This modification is common in CNS-targeting agents .
(3S,7R,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol
Complex Derivatives in Drug Development
T-3256336 (Apoptosis Inhibitor)
- Structure : Features a 4,4-difluorocyclohexyl group and ethoxy substituent.
- Activity : Weak XIAP/cIAP binding (IC₅₀ > 30 μM), highlighting the importance of substituent bulk and electronic effects for target engagement. The ethoxy group may improve lipophilicity and blood-brain barrier penetration .
Cyclo(Pro-Thr) (Cyclic Dipeptide)
- Molecular Formula : C₉H₁₂N₂O₃
- Mass : 196.21 g/mol
- Key Differences : Incorporates a dione moiety, altering hydrogen-bonding capacity. Used in peptide mimetics but lacks the hydroxyl group at C7, reducing polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
